molecular formula C12H11ClN2O2 B12522362 (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone CAS No. 651727-59-2

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B12522362
CAS No.: 651727-59-2
M. Wt: 250.68 g/mol
InChI Key: FGKUZNCHTBWAPL-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is a methanone derivative featuring a 5-chloro-2-hydroxyphenyl group linked to a 1-ethyl-substituted pyrazole ring. Such structural motifs are common in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents .

Properties

CAS No.

651727-59-2

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone

InChI

InChI=1S/C12H11ClN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3

InChI Key

FGKUZNCHTBWAPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

  • Reagents : 1-Ethyl-1H-pyrazol-4-carbaldehyde and 5-chloro-2-hydroxybenzaldehyde.
  • Catalyst : Potassium hydroxide (KOH) in ethanol.
  • Conditions : Reflux for 3–6 hours, followed by acid workup.

Key Steps :

  • Step 1 : Dissolve both aldehydes in ethanol with KOH.
  • Step 2 : Heat under reflux to facilitate aldol condensation.
  • Step 3 : Acidify and isolate the product via filtration.
Reagents Conditions Yield Source
1-Ethylpyrazol-4-carbaldehyde KOH, ethanol, reflux, 4 h 60–70%
5-Chloro-2-hydroxybenzaldehyde H₂SO₄, EtOH, 60°C, 6 h 55–65%

Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to enhance efficiency and reduce reaction times.

Procedure

  • Step 1 : Mix 1-ethyl-1H-pyrazol-4-amine and 5-chloro-2-hydroxybenzaldehyde in a solvent-free system.
  • Step 2 : Irradiate at 700 W for 5–10 minutes using KHSO₄ as a catalyst.
  • Step 3 : Purify via recrystallization.
Reagents Conditions Yield Source
1-Ethylpyrazol-4-amine, 5-chloro-2-hydroxybenzaldehyde KHSO₄, microwave, 700 W, 5 min 90–95%

Vilsmeier-Haack Formylation

This method introduces the ketone group via formylation, though it is less common for this compound.

Mechanism

  • Step 1 : React 3-methyl-1-phenyl-2-pyrazolin-5-one with POCl₃ and DMF to form a chloro-formylated pyrazole.
  • Step 2 : Oxidize the aldehyde to a carboxylic acid and methylate it to form the ester.
  • Step 3 : Treat with hydrazine to form the hydrazone, followed by cyclization.
Reagents Conditions Yield Source
POCl₃, DMF 0°C, 1 h; then reflux 70–90%
Hydrazine hydrate Ethanol, reflux, 6 h 60%

Functionalization of Chloro-Substituted Intermediates

Introducing the chloro group at the phenolic position requires controlled electrophilic substitution.

Chlorination Methods

  • Reagents : POCl₃, DMF, or Cl₂ in acidic media.
  • Conditions : Low temperatures (0–5°C) for regioselective substitution.

Example :

  • Step 1 : React 2-hydroxyacetophenone with POCl₃ and DMF at 0°C.
  • Step 2 : Isolate 5-chloro-2-hydroxyacetophenone.
  • Step 3 : Use this intermediate in pyrazole formation.
Reagents Conditions Yield Source
POCl₃, DMF 0°C, 1 h 85–90%

Spectroscopic Characterization

The structure is confirmed via:

  • IR : C=O stretch (1635 cm⁻¹), NH₂ bending (1598 cm⁻¹).
  • ¹H NMR : δ 2.33 (CH₃), 7.50–7.61 (ArH), 10.98 (NH₂).
  • Mass Spec : M+H = 250.68 (C₁₂H₁₁ClN₂O₂).

Key Challenges and Optimization

  • Regioselectivity : Ensuring chlorination occurs at the 5-position of the phenolic ring.
  • Catalyst Efficiency : KHSO₄ in microwave reactions improves yields.
  • Purity : Column chromatography or recrystallization is critical.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclization High regioselectivity Long reaction times 45–60%
Claisen-Schmidt Simple reagents Requires strong bases 55–70%
Microwave-Assisted Short reaction time Requires specialized equipment 90–95%
Vilsmeier-Haack Direct formylation Toxic reagents (POCl₃) 70–90%

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone, differing primarily in substituents or heterocyclic components:

Compound Name Key Substituents/Heterocycles Molecular Formula Molecular Weight Biological Activity
(5-(4-(Benzyloxy)phenyl)-3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone (20) Pyridinyl, dihydropyrazole, benzyloxy group C₂₉H₂₃ClN₃O₃ 504.97 g/mol Antimicrobial
(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone Nitrofuryl, methoxyphenyl C₂₂H₁₅ClN₃O₅ 436.83 g/mol Crystallographic stability
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone Amino group, phenyl substitution C₁₆H₁₂ClN₃O 297.74 g/mol Not reported
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Thiophene, hydroxy group C₂₀H₁₄ClN₂O₂S 397.85 g/mol Not reported

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to analogues with amino or nitro groups, influencing solubility and crystal packing .
  • Steric Effects : The ethyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyloxy in compound 20), improving synthetic accessibility .

Biological Activity

The compound (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone , commonly referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN2O2C_{17}H_{17}ClN_2O_2 with a molecular weight of approximately 318.78 g/mol. The structure incorporates a chloro-substituted phenolic group and a pyrazole moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL, indicating moderate antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated. In vitro assays revealed that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress. The compound's antioxidant activity is attributed to the presence of hydroxyl groups on the aromatic ring, which facilitate electron donation.

Anti-inflammatory Properties

Studies indicate that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for therapeutic applications in diseases characterized by chronic inflammation.

The biological activities of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.
  • Cellular Signaling Modulation : By modulating signaling pathways such as NF-kB and MAPK, it can alter cellular responses to stress and inflammation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several pyrazole derivatives, including our compound, against clinical isolates of bacteria. The results indicated that the compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as a lead compound for developing new antibiotics .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity was measured using DPPH and ABTS assays. The results showed that the compound significantly reduced oxidative stress markers in human cell lines, suggesting its potential use in preventing oxidative damage associated with various diseases .

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